Methyl 2-methylcyclobutane-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14132-44-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
methyl 2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IPLXTRMYBBOEKU-UHFFFAOYSA-N |
SMILES |
CC1CCC1C(=O)OC |
Canonical SMILES |
CC1CCC1C(=O)OC |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Methyl 2 Methylcyclobutane 1 Carboxylate
Influence of Cyclobutane (B1203170) Ring Strain on Chemical Reactivity
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.orglibretexts.org This strain, estimated to be around 110 kJ/mol, is a driving force for reactions that lead to the opening of the four-membered ring. evitachem.com
Strain-Release Reactions and Ring-Opening Pathways
The inherent strain within the cyclobutane ring of methyl 2-methylcyclobutane-1-carboxylate makes it susceptible to ring-opening reactions. These reactions are thermodynamically favored as they relieve the strain energy, leading to more stable acyclic products. The presence of substituents, such as the methyl and carboxylate groups, can influence the regioselectivity and stereoselectivity of these ring-opening processes.
One common pathway for ring-opening involves the use of nucleophiles. chemistryviews.org For instance, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), cyclobutanes substituted with electron-withdrawing groups can react with electron-rich arenes, thiols, and selenols to yield ring-opened products. chemistryviews.org While unsubstituted cyclobutane is kinetically unreactive, the presence of activating groups facilitates these transformations. chemistryviews.org
Another approach to induce ring-opening is through the formation of radical intermediates. rsc.org Photoredox catalysis can be employed to generate a cyclobutylcarbinyl radical from a corresponding alcohol, which then undergoes a strain-releasing ring-opening to form a γ,δ-unsaturated ketone. rsc.org This method provides a pathway for the 1,4-difunctionalization of the carbon skeleton.
Furthermore, ring-opening can be achieved through pericyclic reactions. acs.org For example, the ring-opening of cyclobutene (B1205218) radical cations has been studied, revealing competing pathways that are influenced by the solvent. acs.org These electrocyclic reactions can be highly stereoselective, with the stereochemistry of the product being determined by the conrotatory or disrotatory motion of the substituents during the ring-opening process. youtube.comacs.orgacs.org
The following table summarizes different approaches for the ring-opening of cyclobutane derivatives:
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Friedel-Crafts type | Electron-rich arenes, AlCl₃ | Ring-opened aromatic compounds | chemistryviews.org |
| Nucleophilic opening | Thiols or selenols, AlCl₃ | γ-Heteroatom-substituted diesters | chemistryviews.org |
| Photoredox-catalyzed | Sulfonyl chlorides, photoredox catalyst | γ,δ-Unsaturated ketones | rsc.org |
| Radical cation induced | Solvent effects | Butadiene radical cations | acs.org |
| Electrocyclic | Thermal or photochemical | Dienes | youtube.com |
Effects on Nucleophilic Substitution Reactions
The strained nature of the cyclobutane ring also impacts nucleophilic substitution reactions at the carbon atoms of the ring. Due to the increased s-character of the C-C bonds and the deviation from ideal tetrahedral geometry, the carbon atoms of the cyclobutane ring are more susceptible to attack by nucleophiles compared to their acyclic counterparts.
Nucleophilic substitution reactions on cyclobutane systems can proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry. uci.edu The rate and feasibility of these reactions are influenced by the nature of the leaving group and the nucleophile. For instance, α-halocarbonyl compounds can undergo nucleophilic substitution. uci.edu
The presence of the ester group in this compound can also influence nucleophilic attack on the ring. The electron-withdrawing nature of the carboxylate can activate the ring towards nucleophilic attack, particularly at the α-carbon.
Stereoelectronic Effects of the Methyl Substituent on Reaction Kinetics and Selectivity
The methyl group at the 2-position of the cyclobutane ring exerts significant stereoelectronic effects on the reactivity and selectivity of reactions involving this compound. These effects arise from the interplay of steric hindrance and electronic interactions between the methyl group and the reacting center.
Stereoelectronic effects are fundamentally about the influence of molecular geometry on the electronic properties and, consequently, the reactivity of a molecule. youtube.com They stem from the overlap of orbitals, which can either be stabilizing (attractive) or destabilizing (repulsive). imperial.ac.uk
In the context of this compound, the methyl group can influence the approach of reagents to the ester carbonyl group or the cyclobutane ring itself. This steric hindrance can direct incoming nucleophiles or electrophiles to the less hindered face of the molecule, leading to diastereoselectivity in reactions.
Furthermore, the methyl group can have electronic effects through hyperconjugation. This involves the donation of electron density from the C-H or C-C sigma bonds of the methyl group into adjacent empty or partially filled orbitals. This can affect the stability of intermediates and transition states, thereby influencing reaction rates. For example, in the formation of a carbocation adjacent to the methyl-substituted carbon, hyperconjugation can help to stabilize the positive charge.
The puckered conformation of the cyclobutane ring also plays a crucial role. masterorganicchemistry.compressbooks.pub The substituents can occupy either axial or equatorial positions, and the relative stability of these conformations can influence the outcome of a reaction. The methyl group will preferentially occupy the position that minimizes steric interactions.
Reactivity of the Carboxylate Ester Functional Group
The carboxylate ester group in this compound is a key site of reactivity, undergoing typical ester reactions such as hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed. Basic hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification yields the corresponding 2-methylcyclobutanecarboxylic acid. evitachem.com Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.
Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-methylcyclobutane-1-carboxylate and methanol. researchgate.net The reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com
The following table outlines the general conditions for hydrolysis and transesterification:
| Reaction | Conditions | Product | Reference |
| Basic Hydrolysis (Saponification) | Aqueous base (e.g., NaOH), heat | Carboxylate salt | masterorganicchemistry.com |
| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄), heat | Carboxylic acid | evitachem.com |
| Acid-Catalyzed Transesterification | Alcohol, acid catalyst (e.g., H₂SO₄) | New ester | masterorganicchemistry.com |
| Base-Catalyzed Transesterification | Alcohol, alkoxide base (e.g., NaOR) | New ester | masterorganicchemistry.com |
Reduction Pathways of the Ester Moiety
The ester group of this compound can be reduced to the corresponding primary alcohol, (2-methylcyclobutyl)methanol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). evitachem.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate.
The following table summarizes the reduction of the ester:
| Reagent | Product | Reference |
| Lithium aluminum hydride (LiAlH₄) | (2-Methylcyclobutyl)methanol | evitachem.com |
Oxidation Studies of Cyclobutane Ring Systems
The oxidation of the cyclobutane ring can proceed via different pathways, often leading to ring-opening products. While specific studies on the oxidation of this compound are not extensively documented, analogies can be drawn from the oxidation of other complex molecules containing strained four-membered rings. For instance, the oxidation of cholesterol, which contains a rigid polycyclic system, has been shown to involve the formation of a 1,2-dioxetane (B1211799) intermediate on a six-membered ring that behaves similarly to a strained ring system. mdpi.com This process, often initiated by singlet molecular oxygen, can lead to the cleavage of the C-C bond and the formation of secosteroids. mdpi.com
In the context of simpler cyclobutane systems, strong oxidizing agents are known to cleave the ring. For example, the oxidation of cyclobutene with potassium permanganate (B83412) (KMnO₄) results in the formation of succinic acid, demonstrating a complete cleavage of the four-membered ring. This type of oxidative cleavage is driven by the release of ring strain.
Enzymatic oxidation is another relevant pathway. Cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters. The proposed mechanism involves the abstraction of a hydrogen atom from the alkyl portion of the ester, followed by an oxygen rebound to form a hemiacetal-like intermediate, which then collapses to the corresponding carboxylic acid and an aldehyde. While this has been demonstrated on various dialkyl esters, the high reactivity of the cyclobutane ring might influence the reaction pathway, potentially favoring ring oxidation over ester cleavage.
Table 1: Oxidative Reactions of Cyclobutane Analogs
| Substrate | Oxidizing Agent/System | Major Product(s) | Reference |
| Cholesterol | Singlet Molecular Oxygen | 5α-hydroperoxide, Secosteroids (via 1,2-dioxetane intermediate) | mdpi.com |
| Cyclobutene | Potassium Permanganate (KMnO₄) | Succinic acid | |
| 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | Cytochrome P-450 / NADPH | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid, Acetaldehyde |
Mechanistic Insights into Carbon-Carbon Bond Activation in Cyclobutane Derivatives
The activation of the inert carbon-carbon single bonds in cyclobutane derivatives is a significant area of research, driven by the potential to synthesize more complex molecules through strain-releasing transformations. The inherent ring strain of the cyclobutane core is a key thermodynamic driving force for these reactions. nih.gov
Transition metal-catalyzed reactions are a primary method for achieving C-C bond activation in cyclobutanes. Two principal mechanisms are generally considered:
Oxidative Addition: A low-valent transition metal center can insert directly into a C-C bond of the cyclobutane ring, forming a metallacyclopentane intermediate. This process is often followed by further reactions such as reductive elimination or β-hydride elimination to yield the final products. The activation of cyclobutanones, for example, often proceeds through this pathway. nih.gov
β-Carbon Elimination: In this mechanism, a metal center coordinated to a substituent on the cyclobutane ring can promote the cleavage of an adjacent C-C bond. This is a common pathway in the reactions of cyclobutanol (B46151) derivatives.
Organocatalysis has also emerged as a powerful tool for C-C bond activation. For instance, N-heterocyclic carbenes (NHCs) have been shown to activate cyclobutenones. The NHC adds to the ketone, initiating a C-C bond cleavage to form a reactive intermediate that can then participate in chemo- and stereoselective reactions. nih.gov
Recent studies on the insertion of bicyclo[1.1.0]butanes (BCBs), which are highly strained precursors to cyclobutanes, have provided detailed mechanistic insights through a combination of experimental and computational methods. Density Functional Theory (DFT) calculations have shown that the reaction of BCBs with N-heteroarenes under photoredox catalysis proceeds via a radical cation mechanism. The regioselectivity of the reaction is determined by the addition of a heteroaromatic S-centered radical cation to the BCB framework. nih.govresearchgate.net
Table 2: Mechanistic Pathways for C-C Bond Activation in Cyclobutane Derivatives
| Activation Method | Key Intermediate(s) | Substrate Class Example | Mechanistic Details | Reference |
| Transition Metal Catalysis (Oxidative Addition) | Metallacyclopentane | Cyclobutanones | Direct insertion of metal into C-C bond. | nih.gov |
| Transition Metal Catalysis (β-Carbon Elimination) | Metal-alkoxide with subsequent ring opening | Cyclobutanols | Metal coordinates to a functional group, promoting cleavage of an adjacent C-C bond. | |
| Organocatalysis | N-Heterocyclic Carbene (NHC) adduct | Cyclobutenones | Nucleophilic attack by NHC initiates ring opening. | nih.gov |
| Photoredox Catalysis | Radical cation | Bicyclo[1.1.0]butanes | Photo-induced single electron transfer leads to a radical cation, which undergoes ring opening. | nih.govresearchgate.net |
Photochemical Transformations Involving Cyclobutane Cores
Photochemistry provides a powerful means to induce transformations in cyclobutane derivatives, often leading to unique and synthetically useful products. The absorption of light can promote the cyclobutane core to an excited state, from which it can undergo a variety of reactions, most notably cycloreversion or ring-opening.
The photochemical [2+2] cycloreversion is the reverse of the well-known [2+2] photocycloaddition used to synthesize cyclobutanes. This reaction typically proceeds through a 1,4-diradical intermediate. Mechanistic studies on bicyclo[4.2.0]octane derivatives, which contain a cyclobutane ring, have supported a non-concerted ring-opening mechanism via a diradical intermediate when subjected to elongational forces from pulsed ultrasound, a mechanical form of energy input that can mimic photochemical activation in some respects.
Photoredox catalysis has also been applied to initiate transformations in cyclobutane systems. For example, the photoredox-catalyzed modification of N-heteroarenes with bicyclo[1.1.0]butanes involves the formation of a cyclobutane radical. nih.gov This approach allows for the formation of complex structures under mild conditions.
The stereochemical outcome of photochemical ring-opening reactions is often governed by the Woodward-Hoffmann rules, which predict the allowed and forbidden pathways based on the symmetry of the molecular orbitals involved. For instance, the photochemical ring-opening of cyclobutenes to butadienes is a well-studied example where the stereochemistry of the product is dictated by the conrotatory or disrotatory motion of the substituents on the breaking C-C bond.
Table 3: Photochemical Reactions of Cyclobutane Derivatives and Precursors
| Reaction Type | Substrate Example | Key Features | Mechanistic Aspect | Reference |
| Mechanochemical [2+2] Cycloreversion | Bicyclo[4.2.0]octane derivatives | Non-scissile ring opening to form α,β-unsaturated esters. | Proceeds via a 1,4-diradical intermediate. | |
| Photoredox-Catalyzed Insertion | Bicyclo[1.1.0]butanes with N-heteroarenes | Formation of cyclobutane-tethered N-heteroarenes. | Involves the formation of a cyclobutane radical via a radical cation. | nih.govresearchgate.net |
| Photochemical Ring Opening | Cyclobutenes | Formation of conjugated dienes. | Stereospecific, governed by Woodward-Hoffmann rules. |
Stereochemistry, Conformation, and Isomerism of Methyl 2 Methylcyclobutane 1 Carboxylate
Identification and Characterization of Stereoisomers (Enantiomers and Diastereomers)
The structure of methyl 2-methylcyclobutane-1-carboxylate contains two stereogenic centers at the C1 and C2 positions of the cyclobutane (B1203170) ring. This gives rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of diastereomers: cis and trans. evitachem.com
Trans Isomers : In the trans configuration, the methyl group and the methyl carboxylate group are situated on opposite faces of the cyclobutane ring. This arrangement results in two non-superimposable mirror images, known as enantiomers: (1R,2R)-methyl 2-methylcyclobutane-1-carboxylate and (1S,2S)-methyl 2-methylcyclobutane-1-carboxylate. nih.gov
Cis Isomers : In the cis configuration, both substituent groups are on the same face of the ring. This arrangement also produces a pair of enantiomers: (1R,2S)-methyl 2-methylcyclobutane-1-carboxylate and (1S,2R)-methyl 2-methylcyclobutane-1-carboxylate.
The identification and characterization of these individual isomers rely on advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy can differentiate between the cis and trans diastereomers based on differences in chemical shifts and coupling constants that arise from their distinct spatial arrangements. The absolute configuration of the enantiomers is typically determined using X-ray crystallography of a single crystal or by chemical correlation to a compound of known stereochemistry.
Table 1: Stereoisomers of this compound
| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |
|---|---|---|---|
| Trans | (1R,2R) | (1S,2S) | Enantiomers |
| Cis | (1R,2S) | (1S,2R) | Enantiomers |
Conformational Analysis of the 2-Methylcyclobutane-1-carboxylate Ring System
The conformational landscape of this compound is dominated by the inherent strain of the four-membered ring. Unlike larger rings such as cyclohexane, the cyclobutane ring is not planar in its lowest energy state. dalalinstitute.com
A planar cyclobutane ring would have C-C-C bond angles of 90 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees, leading to substantial angle strain. dalalinstitute.com To alleviate both this angle strain and the torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a puckered or "butterfly" conformation. evitachem.com
This puckered conformation is not static. The ring undergoes a rapid "ring-flipping" motion at room temperature, where one puckered conformation interconverts into another. This dynamic process is known as fluxionality. For spectroscopic techniques like ¹H NMR, this rapid interconversion means that the signals observed for the ring protons are an average of their environments in the different puckered states. This can lead to broadened signals or averaged coupling constants, making it challenging to study a single, fixed conformation without resorting to low-temperature experiments, which can "freeze out" the ring in its lowest energy conformation.
The puckered cyclobutane ring features two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. The preferred conformational state of a substituted cyclobutane is the one that minimizes unfavorable steric interactions between its substituents.
In the case of this compound, the two bulky groups (methyl and methyl carboxylate) create steric strain.
For the cis-isomers , the substituents are forced to adopt a conformation where one group is in a pseudo-axial position and the other is in a pseudo-equatorial position. This leads to greater steric repulsion compared to the di-equatorial trans isomer, making the cis isomers generally less stable.
Methodologies for Chiral Recognition and Enantiomeric Purity Assessment
Distinguishing between and quantifying the enantiomers of this compound is essential for stereoselective synthesis and analysis. The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), requires chiral recognition methods.
One common technique is chiral chromatography , including both gas chromatography (GC) and high-performance liquid chromatography (HPLC). In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation and allowing for quantification.
Another powerful method involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents in conjunction with NMR spectroscopy. nih.gov By adding a chiral agent to a solution of the racemic ester, two different diastereomeric complexes are formed in the NMR tube. nih.gov Because diastereomers have distinct physical properties, their corresponding nuclei will have slightly different chemical shifts in the NMR spectrum, allowing for the integration and determination of the ratio of the two enantiomers present in the sample. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1R,2R)-methyl 2-methylcyclobutane-1-carboxylate |
| (1S,2S)-methyl 2-methylcyclobutane-1-carboxylate |
| (1R,2S)-methyl 2-methylcyclobutane-1-carboxylate |
| (1S,2R)-methyl 2-methylcyclobutane-1-carboxylate |
Computational Chemistry and Theoretical Studies on Methyl 2 Methylcyclobutane 1 Carboxylate
Density Functional Theory (DFT) Applications in Reactivity and Ring Strain Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For Methyl 2-methylcyclobutane-1-carboxylate, DFT is instrumental in analyzing the inherent ring strain of the cyclobutane (B1203170) core and how it influences the molecule's reactivity. nih.gov The cyclobutane ring is known for its significant angle and torsional strain, deviating considerably from the ideal sp³ tetrahedral angle of 109.5°. masterorganicchemistry.com Unlike a planar geometry, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the eclipsing interactions between hydrogen atoms on adjacent carbons. libretexts.org The total ring strain in an unsubstituted cyclobutane is approximately 110 kJ/mol. libretexts.orglibretexts.org
The presence of methyl and methyl carboxylate substituents on the ring introduces additional steric and electronic effects. DFT calculations can precisely model the geometry of the cis and trans isomers of this compound, determining their relative stabilities and the specific puckering angle of the cyclobutane ring in each case.
Furthermore, DFT is used to calculate key electronic properties that govern reactivity. mdpi.com By mapping the Molecular Electrostatic Potential (MEP), regions of positive and negative charge on the molecule's surface can be visualized. researchgate.net This helps predict sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atom of the ester carbonyl group is an expected electrophilic site, a prediction that can be quantified by DFT. Frontier Molecular Orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its behavior in chemical reactions. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for cis- and trans-Methyl 2-methylcyclobutane-1-carboxylate
| Property | cis Isomer | trans Isomer | Significance |
|---|---|---|---|
| Relative Energy (kJ/mol) | 0.00 | +5.2 | Predicts the thermodynamically more stable isomer. |
| Ring Puckering Angle (°) | 28.5 | 29.1 | Quantifies the deviation from planarity to relieve strain. |
| Dipole Moment (Debye) | 1.85 | 1.79 | Indicates overall molecular polarity. |
| HOMO Energy (eV) | -10.8 | -10.9 | Relates to the molecule's electron-donating ability. |
| LUMO Energy (eV) | +1.2 | +1.1 | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 12.0 | 12.0 | Indicates chemical reactivity and stability. |
Molecular Dynamics Simulations for Reaction Pathway Elucidation
While DFT calculations are excellent for studying static structures and minimum energy paths, Molecular Dynamics (MD) simulations provide a dynamic view of chemical processes. MD simulations model the movement of atoms over time by solving Newton's equations of motion, offering a more realistic picture of a reaction as it occurs at a finite temperature, including the influence of solvent molecules and vibrational energy. nih.gov
For this compound, MD simulations can be employed to elucidate the pathways of reactions such as ester hydrolysis or ring-opening processes. evitachem.com A simulation could, for example, model the approach of a hydroxide (B78521) ion to the ester group in an aqueous environment. By tracking the trajectories of all atoms, the simulation can reveal the step-by-step mechanism of the reaction, including the formation and lifetime of tetrahedral intermediates, the role of individual water molecules in stabilizing transition states through hydrogen bonding, and the conformational changes in the cyclobutane ring during the reaction. This approach is particularly valuable because it can uncover dynamic effects where the reaction does not follow the lowest energy path (the intrinsic reaction coordinate), providing a more nuanced understanding of reactivity than static models alone. nih.gov
Table 2: Illustrative Data from a Hypothetical MD Simulation of Ester Hydrolysis
| Time (femtoseconds) | C-O (ester) Bond Distance (Å) | O-H (nucleophile) Distance (Å) | Ring Dihedral Angle (°) | Event |
|---|---|---|---|---|
| 0 | 1.35 | 4.50 | 28.7 | Nucleophile approaches. |
| 50 | 1.38 | 2.10 | 28.9 | Nucleophile coordinates with carbonyl carbon. |
| 120 | 1.45 | 1.42 | 25.1 | Tetrahedral intermediate forms, ring flattens slightly. |
| 200 | 1.95 | - | 27.5 | C-O bond breaks, products begin to separate. |
| 300 | > 4.00 | - | 28.0 | Products fully separated. |
Retrosynthetic Analysis Utilizing Artificial Intelligence and Machine Learning Algorithms
A [2+2] cycloaddition between an appropriate alkene and a ketene (B1206846) derivative, followed by functional group manipulation.
Ring-closing metathesis of a diene precursor.
Intramolecular substitution of a suitably functionalized linear molecule.
| Step | Target/Intermediate | Precursors | Reaction Type |
|---|---|---|---|
| 1 | This compound | 2-Methylcyclobutane-1-carboxylic acid + Methanol | Fischer Esterification |
| 2 | 2-Methylcyclobutane-1-carboxylic acid | 1-Bromo-3-methylbutane derivative | Intramolecular Cyclization |
| 3 | 1-Bromo-3-methylbutane derivative | Commercially available alcohol | Bromination |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Synthetic and Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as biological activity or chemical reactivity. medcraveonline.comresearchgate.net A QSAR model is an equation that relates calculated molecular descriptors (numerical representations of molecular properties) to the observed activity. ijnrd.org
While no specific QSAR studies on this compound are prominently documented, a QSAR model could be developed to understand the factors influencing its synthesis or reactivity. This would involve synthesizing a library of related cyclobutane esters with varied substituents. For each compound, a set of molecular descriptors would be calculated, including:
Steric descriptors: Molecular volume, surface area.
Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies (from DFT).
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching of the molecule.
These descriptors would then be correlated with an experimentally measured property, such as the reaction rate for hydrolysis or the yield in a catalytic ring-opening reaction, using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). nih.govnih.gov The resulting QSAR model could then be used to predict the reactivity of new, yet-to-be-synthesized cyclobutane derivatives, guiding the design of compounds with desired properties. nih.gov
Table 4: Molecular Descriptors Relevant for a QSAR Study of Cyclobutane Esters
| Descriptor Class | Example Descriptor | Property Represented | Potential Impact on Reactivity |
|---|---|---|---|
| Electronic | LUMO Energy | Electron-accepting ability | A lower LUMO energy may correlate with faster rates in nucleophilic reactions. |
| Steric | Taft Steric Parameter (Es) | Bulkiness of substituents | Larger substituents near the reaction center may decrease reaction rates. |
| Hydrophobic | LogP | Lipophilicity | Affects solubility and transport to a catalyst's active site in a biphasic system. |
| Topological | Wiener Index | Molecular branching | Can correlate with physical properties like boiling point and surface tension. |
In Silico Probing of Catalytic Cycles and Transition States
Computational methods, particularly DFT, are indispensable for investigating the detailed mechanisms of catalyzed reactions at the atomic level. researchgate.net For a reaction involving this compound, such as a palladium-catalyzed cross-coupling or a lipase-catalyzed hydrolysis, in silico modeling can map out the entire catalytic cycle.
This process involves calculating the structures and energies of all species along the reaction pathway: the reactants, catalyst-substrate complexes, intermediates, transition states, and products. beilstein-journals.orgresearchgate.net By identifying the transition state with the highest energy, the rate-determining step of the cycle can be determined. This provides a deep understanding of the catalyst's role and the factors controlling the reaction's efficiency and selectivity. For example, in a diastereoselective or enantioselective reaction, DFT can be used to model the transition states leading to different stereoisomers. The calculated energy difference between these competing transition states can predict and explain the experimentally observed stereochemical outcome. nih.gov This knowledge is crucial for rationally designing improved catalysts for the synthesis and transformation of cyclobutane-containing molecules.
Table 5: Hypothetical Relative Free Energies in a Catalytic Cycle
| Species in Catalytic Cycle | Description | Calculated Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants + Catalyst | Separated starting materials | 0.0 |
| Catalyst-Substrate Complex | Reactant bound to catalyst | -5.3 |
| Transition State 1 (TS1) | Oxidative Addition | +18.2 (Rate-Determining Step) |
| Intermediate 1 | Post-Oxidative Addition | +2.1 |
| Transition State 2 (TS2) | Reductive Elimination | +15.7 |
| Products + Catalyst | Separated products and regenerated catalyst | -25.6 |
Advanced Applications in Organic Synthesis and Functionalization of Methyl 2 Methylcyclobutane 1 Carboxylate
Role as a Key Building Block for Complex Molecular Architectures
The unique three-dimensional structure of the cyclobutane (B1203170) ring makes it an attractive starting point for synthesizing molecules with specific conformational properties and biological activities. evitachem.comillinois.edusciencedaily.com Chemists leverage the puckered four-membered ring to create rigid structures that can be further elaborated into a variety of complex targets. evitachem.com
Precursor to Substituted Cyclobutane Amino Acids (e.g., 2,4-methanovalines)
Methyl 2-methylcyclobutane-1-carboxylate and its derivatives are key precursors for the synthesis of substituted cyclobutane amino acids, such as 2,4-methanovalines. unirioja.es These non-natural amino acids are of significant interest due to their constrained conformations. A prominent synthetic route involves a formal [2+2] cycloaddition, specifically a Michael-Dieckmann-type reaction, to construct the core cyclobutane skeleton. unirioja.es Subsequent stereocontrolled interconversions of the functional groups on this scaffold lead to the desired amino acid products. unirioja.esresearchgate.net For example, the four stereoisomers of 1-amino-2-methylcyclobutane-1-carboxylic acid (2,4-methanovaline) have been synthesized using methods that control the stereochemistry at each step, often starting from precursors like 2-methylcyclobutanone. unirioja.es These syntheses demonstrate the utility of the cyclobutane framework in accessing novel amino acid structures.
Incorporation into Peptide Structures for Conformational Studies
The primary motivation for synthesizing cyclobutane amino acids like 2,4-methanovaline is their application in peptide science. unirioja.es When these conformationally restricted amino acids are incorporated into peptide chains, they impose rigid constraints on the backbone. unirioja.esresearchgate.net The cyclobutane ring acts as a rigid scaffold that can mimic or stabilize specific secondary structures, such as β-turns and β-sheets. evitachem.comluc.edu For instance, studies have shown that cis-1,3-disubstituted cyclobutane amino acid derivatives tend to adopt an extended, β-sheet-like conformation. luc.edu This ability to enforce a particular geometry is crucial for studying enzyme-substrate interactions, designing protease inhibitors, and developing peptidomimetics with enhanced stability and specific biological activities. luc.edu
Synthesis of Polyfunctionalized Heterocyclic Compounds
The strained cyclobutane ring is not only a precursor to carbocyclic structures but also a versatile starting point for polyfunctionalized heterocyclic compounds. While direct ring expansion or transformation of this compound into heterocycles is a specialized area, related functionalized cyclobutanes are frequently employed. For example, a tandem amidation/aza-Michael addition protocol using cyclobutene-1-carboxylic acid and benzoxazolone derivatives yields β-N-heterocyclic cyclobutane carboximides. chemistryviews.org These products are valuable intermediates that can be further transformed into diverse derivatives, including peptidomimetic structures. chemistryviews.org
In another strategy, a cascade reaction between 2-hydroxycyclobutanone and Wittig reagents bearing carboxamide groups has been developed to synthesize complex cyclobutane-fused bicyclic γ-lactones. unica.it The ring strain of the cyclobutane intermediate is crucial for the success of the reaction. unica.it These examples highlight the potential of the cyclobutane core, inherent in the title compound, as a foundational element for building complex, polyfunctionalized heterocyclic systems.
Derivatization Strategies for Expanding Molecular Diversity
The synthetic utility of this compound is greatly enhanced by a range of derivatization strategies that allow for the modification of its core structure. These methods enable the creation of libraries of related compounds with diverse properties for applications in medicinal chemistry and materials science.
Functional Group Interconversions on the Cyclobutane Core
The ester and methyl groups on the cyclobutane ring are handles for a variety of functional group interconversions. These transformations are fundamental to elaborating the core structure into more complex targets. evitachem.com Key reactions include the hydrolysis of the ester to the corresponding 2-methylcyclobutanecarboxylic acid, reduction to form 2-methylcyclobutanemethanol, and reaction with Grignard reagents to generate tertiary alcohols. evitachem.com Furthermore, in syntheses starting from related intermediates, stereocontrolled reactions such as the hydrogenation of an exocyclic double bond are used to produce different stereoisomers of the final amino acid product, demonstrating precise control over the molecule's three-dimensional structure. unirioja.esnih.gov
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Significance | Reference |
| Methyl Ester | Acid or Base (e.g., LiOH) | Carboxylic Acid | Precursor for amides, acid chlorides, further functionalization | evitachem.comacs.org |
| Methyl Ester | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Enables synthesis of ethers, aldehydes, or halides | evitachem.com |
| Methyl Ester | Grignard Reagent (e.g., R-MgBr) | Tertiary Alcohol | Introduces new carbon-carbon bonds and complexity | evitachem.com |
| Exocyclic Alkene (on related intermediate) | Hydrogenation (e.g., H₂, Pd/C) | Alkane | Stereocontrolled creation of chiral centers | unirioja.es |
Regioselective and Stereoselective Introduction of Diverse Substituents (e.g., Fluoroalkyl Moieties)
A key strategy for modulating the biological and physicochemical properties of a molecule is the introduction of diverse substituents. The introduction of fluoroalkyl groups onto the cyclobutane scaffold is a particularly powerful approach in medicinal chemistry. researchgate.net Synthetic methods have been developed to install trifluoromethyl (-CF₃), difluoromethyl (-CHF₂), and fluoromethyl (-CH₂F) groups onto cyclobutane rings. nuph.edu.uanih.govacs.org A common method involves the treatment of a cyclobutane carboxylic acid with reagents like sulfur tetrafluoride (SF₄) to convert the carboxylic acid into a trifluoromethyl group. nih.govacs.org
The introduction of these moieties significantly alters properties such as lipophilicity and acidity (pKa), which can enhance metabolic stability and binding affinity. researchgate.netnih.gov For example, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can preserve the original mode of bioactivity while improving resistance to metabolic degradation. researchgate.netacs.org This strategic, stereoselective functionalization allows for the fine-tuning of molecular properties, expanding the diversity and potential applications of the cyclobutane scaffold. researchgate.net
| Substituent | Synthetic Precursor | Key Reagent | Impact on Properties | Reference |
| -CF₃ | Carboxylic Acid | Sulfur Tetrafluoride (SF₄) | Increases acidity, moderately increases lipophilicity, can enhance metabolic stability | nih.govacs.org |
| -CHF₂ | N/A | Morph-DAST | Electron-withdrawing, modifies pKa | researchgate.netnuph.edu.ua |
| -CH₂F | N/A | TMAF | Electron-withdrawing, modifies pKa | researchgate.netnuph.edu.ua |
Lack of Specific Research Data on this compound in Novel Reagent and Catalyst Development
Despite significant interest in the application of cyclobutane frameworks in organic synthesis, a comprehensive review of available scientific literature reveals a notable scarcity of specific research focused on the utilization of This compound in the development of novel synthetic reagents and catalysts. While the broader class of cyclobutane derivatives has been explored for these purposes, detailed studies and specific applications involving this particular compound are not prominently documented.
The inherent strain and defined stereochemistry of the cyclobutane ring make it an attractive scaffold for the design of new catalytic systems. Research in this area has generally focused on the functionalization of the cyclobutane core to incorporate moieties capable of coordinating with metal centers or acting as organocatalytic sites. These modifications often involve the introduction of phosphine (B1218219) groups, amines, or other coordinating atoms to create chiral ligands for asymmetric catalysis.
However, specific methodologies detailing the conversion of This compound into such catalytically active molecules are not readily found in the current body of scientific literature. The transformation of the methyl ester and the existing methyl group on the cyclobutane ring into functionalities suitable for catalysis is a critical step that appears to be underexplored or at least not widely published.
Consequently, the generation of a detailed article with extensive research findings and data tables on the advanced applications of This compound in the development of novel synthetic reagents and catalysts is not feasible at this time due to the lack of available specific data. Further primary research would be required to elucidate the potential of this specific compound in the field of catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-methylcyclobutane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound can be achieved via cyclopropane or cyclobutane ring expansion/functionalization. For example, Yamazaki et al. (1992) demonstrated the use of photochemical [2+2] cycloadditions or strain-driven ring-opening followed by re-functionalization to construct cyclobutane derivatives. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., palladium for hydrogenation) critically affect yield and stereochemical outcomes. Lower temperatures (<0°C) may reduce side reactions like ester hydrolysis, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent positions and ring conformation. The methyl ester (δ ~3.6 ppm) and cyclobutane protons (δ 1.5–2.5 ppm) show distinct splitting patterns due to ring strain.
- X-ray Crystallography : Software like SHELX (for structure refinement) and ORTEP-III (for visualization) resolve puckering coordinates (Cremer-Pople parameters) to quantify ring distortion .
- IR Spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) confirm functional group integrity .
Q. How can chromatographic techniques be optimized for purifying this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) effectively separates cyclobutane derivatives. GC-MS with a low-polarity column (e.g., DB-5) is suitable for volatile analogs. Purity >95% is achievable with multiple silica-gel column passes (hexane/ethyl acetate gradient) .
Advanced Research Questions
Q. How does the ring strain in this compound influence its reactivity compared to larger cyclic esters?
- Methodological Answer : Cyclobutane’s 90° bond angles induce ~26 kcal/mol ring strain (vs. ~1.5 kcal/mol for cyclohexane), increasing susceptibility to ring-opening via nucleophilic attack or thermal decomposition. Computational studies (e.g., DFT with the Lee-Yang-Parr functional) model transition states for ring-opening reactions, predicting regioselectivity in nucleophilic additions . Experimental kinetic studies under varying temperatures (25–80°C) quantify activation energies for hydrolysis or rearrangement .
Q. How can computational chemistry methods like DFT predict reaction pathways and electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using the polarizable continuum model (PCM). For example, electron-withdrawing ester groups stabilize LUMO orbitals, directing nucleophilic attacks to the cyclobutane ring . Transition-state optimizations (e.g., via Nudged Elastic Band) reveal energy barriers for ring-opening pathways .
Q. What strategies resolve contradictions in reported stereochemical outcomes of this compound derivatives?
- Methodological Answer : Discrepancies in stereoselectivity (e.g., cis vs. trans products) require multi-technique validation:
- Variable-Temperature NMR : Detects conformational equilibria in solution.
- X-ray Diffraction : Confirms solid-state conformation.
- Kinetic Isotope Effects (KIE) : Differentiate stepwise vs. concerted mechanisms. For example, Banarjee et al. (1983) observed solvent-dependent stereoselectivity in cycloadditions, attributed to solvent polarity stabilizing charge-separated intermediates .
Q. What are the challenges in analyzing ring puckering dynamics of this compound using crystallographic data?
- Methodological Answer : Cremer-Pople puckering coordinates (θ, φ) quantify out-of-plane distortions. However, low-resolution crystallographic data (<1.0 Å) may misrepresent thermal motion. High-resolution data (synchrotron sources) combined with Hirshfeld surface analysis distinguish static puckering from dynamic disorder. Molecular dynamics (MD) simulations (AMBER forcefield) model ring flexibility at femtosecond resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
